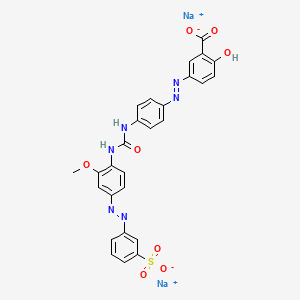Direct yellow 44
CAS No.: 8005-52-5
Cat. No.: VC7849602
Molecular Formula: C27H20N6Na2O8S
Molecular Weight: 634.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 8005-52-5 |
|---|---|
| Molecular Formula | C27H20N6Na2O8S |
| Molecular Weight | 634.5 g/mol |
| IUPAC Name | disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate |
| Standard InChI | InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 |
| Standard InChI Key | PBOIUUROGJVVNC-UHFFFAOYSA-L |
| SMILES | COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Direct Yellow 44 (C.I. 29000) is a disodium salt with the molecular formula C₂₇H₂₀N₆Na₂O₈S and a molecular weight of 634.53 g/mol . As a double azo compound, it features two azo (-N=N-) groups, which are central to its chromophoric properties. The SMILES notation for its structure is:
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)NN=C4C=CC(=O)C(=C4)C(=O)[O-].[Na+].[Na+] .
Key Physicochemical Characteristics
-
Solubility: Highly soluble in water (60 g/L at 90°C), yielding a greenish-yellow solution, and slightly soluble in alcohol .
-
Reactivity:
-
Lightfastness: Classified under A by the Society of Dyers and Colourists (SDC), indicating moderate resistance to fading under light exposure .
Table 1: Chemical Identifiers of Direct Yellow 44
| Property | Value |
|---|---|
| CAS Registry Number | 8005-52-5 |
| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S |
| Molecular Weight | 634.53 g/mol |
| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC |
| Physical Form | Crystalline powder |
Synthesis and Manufacturing
The production of Direct Yellow 44 involves a multi-step synthesis process combining diazotization and coupling reactions :
-
Compound A Synthesis:
-
Diazotization of 3-aminobenzenesulfonic acid followed by coupling with (2-methoxyphenylamino)methanesulfonic acid.
-
The intermediate is sulfonated to enhance water solubility.
-
-
Compound B Synthesis:
-
Diazotization of 4-nitrobenzenamine and coupling with 2-hydroxybenzoic acid.
-
Reduction of the nitro group to an amine.
-
-
Final Product:
-
Compounds A and B are mixed and subjected to light gasification to yield Direct Yellow 44.
-
Table 2: Key Synthesis Steps
| Step | Reactants | Process | Outcome |
|---|---|---|---|
| 1 | 3-Aminobenzenesulfonic acid | Diazotization | Intermediate A |
| 2 | 4-Nitrobenzenamine | Coupling, reduction | Intermediate B |
| 3 | A + B | Mixing, gasification | Direct Yellow 44 |
Industrial Applications
Direct Yellow 44 is prized for its ability to dye cellulose-based materials without requiring mordants. Key applications include:
-
Textiles: Effective on cotton, viscose, silk, and polyamide fibers, producing a light yellow hue .
-
Blended Fabrics: Suitable for polyester-cotton blends, though metal ions (e.g., Cu²⁺, Fe³⁺) may alter color tones .
-
Non-Textile Uses:
-
Leather: Imparts durable coloration.
-
Paper: Enhances brightness in specialty papers.
-
Inks: Used in formulations requiring water solubility.
-
Metal Ion Sensitivity
-
Copper ions: Shift color to darker red (Class 3 sensitivity).
-
Iron ions: Cause reddish discoloration (Class 4 sensitivity) .
| Parameter | Detail |
|---|---|
| Oral Toxicity | Harmful; causes stomach discomfort |
| Target Organs | Gastrointestinal tract |
| First Aid Measures | Rinse mouth, seek medical attention if ingested |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume